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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxypyridine

Cat. No.: B1631412 Get Quote

5-Hydroxy-2-methoxypyridine (also known as 6-methoxypyridin-3-ol) is a heterocyclic

aromatic compound that has emerged as a valuable and versatile building block in the fields of

medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure is deceptively

simple, yet it contains a unique combination of functional groups that provide multiple avenues

for synthetic modification. The pyridine ring itself is a common motif in biologically active

compounds. The hydroxyl group at the 5-position offers a prime site for nucleophilic reactions

and hydrogen bonding interactions, while the electron-donating methoxy group at the 2-position

modulates the electronic properties of the aromatic ring, influencing its reactivity and the

physicochemical properties of its derivatives.[3]

This guide, intended for researchers and drug development professionals, provides a

comprehensive overview of 5-hydroxy-2-methoxypyridine, moving from its fundamental

properties and spectroscopic signature to its synthesis, key chemical transformations, and

applications as a core scaffold in the development of targeted therapeutics.

Physicochemical Properties & Spectroscopic Profile
Understanding the fundamental characteristics of a chemical building block is paramount for its

effective use in synthesis and application.

Table 1: Physicochemical Properties of 5-Hydroxy-2-methoxypyridine
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Property Value Source(s)

IUPAC Name 6-methoxypyridin-3-ol [4]

CAS Number 51834-97-0 [4][5]

Molecular Formula C₆H₇NO₂ [4][5][6]

Molecular Weight 125.13 g/mol [4][5][6]

Appearance

Off-white to faint yellow or

lemony beige crystalline

solid/powder

[5][7]

Melting Point 81 °C [7]

pKa 9.69 ± 0.10 (Predicted) [7]

SMILES COC1=NC=C(C=C1)O [4][8]

InChIKey
LKBKDKVMHWPZDB-

UHFFFAOYSA-N
[4][6]

graph "5_Hydroxy_2_methoxypyridine_Structure" {

layout=neato;

node [shape=plaintext];

edge [style=invis];

// Define nodes for atoms with positions

N1 [label="N", pos="0,1.2!"];

C2 [label="C", pos="-1.1,0.6!"];

C3 [label="C", pos="-1.1,-0.6!"];

C4 [label="C", pos="0,-1.2!"];

C5 [label="C", pos="1.1,-0.6!"];

C6 [label="C", pos="1.1,0.6!"];

// Substituents

O_methoxy [label="O", pos="-2.2,1.1!"];

C_methoxy [label="CH₃", pos="-3.3,1.6!"];

O_hydroxy [label="O", pos="2.2,-1.1!"];

H_hydroxy [label="H", pos="3.0,-0.7!"];
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// Define edges for bonds

edge [style=solid, color="#202124"];

C2 -- N1;

N1 -- C6;

C5 -- C6;

C4 -- C5;

C3 -- C4;

C2 -- C3;

// Double bonds

edge [style=double, color="#202124"];

N1 -- C6 [style=solid]; // Redraw as solid for clarity with double

C2 -- C3;

C4 -- C5;

// Substituent bonds

edge [style=solid];

C2 -- O_methoxy;

O_methoxy -- C_methoxy;

C5 -- O_hydroxy;

O_hydroxy -- H_hydroxy;

// Invisible edges for spacing labels

node [shape=plaintext, fontcolor="#5F6368", fontsize=10];

L2 [label="2", pos="-1.4,0.9!"];

L3 [label="3", pos="-1.4,-0.9!"];

L4 [label="4", pos="0,-1.5!"];

L5 [label="5", pos="1.4,-0.9!"];

L6 [label="6", pos="1.4,0.9!"];

}

Caption: Structure and IUPAC numbering of 5-Hydroxy-2-methoxypyridine.

Expert Analysis of Spectroscopic Data
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While experimental spectra should always be acquired for confirmation, a senior scientist can

predict the key features, which is crucial for reaction monitoring and characterization.[9][10]

¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals in the

aromatic region and one singlet for the methoxy group. The proton at C4, situated between

the two oxygen-bearing carbons, will likely be the most shielded. The protons at C3 and C6

will be doublets due to coupling with their neighbors. The hydroxyl proton will appear as a

broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR): Five signals are expected for the pyridine ring carbons, with the

carbon atoms attached to oxygen (C2 and C5) being the most deshielded, appearing furthest

downfield. The methoxy carbon will appear as a distinct signal in the aliphatic region

(typically 50-60 ppm).

IR (Infrared) Spectroscopy: The most prominent feature will be a broad absorption band in

the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl

group.[9] Other key signals include C-H stretching from the aromatic ring and methyl group

(~2850-3100 cm⁻¹), aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹

"fingerprint" region, and strong C-O stretching bands for the ether and phenol functionalities

(~1000-1300 cm⁻¹).[9]

MS (Mass Spectrometry): The molecular ion peak (M⁺) should be readily observable at m/z

= 125. Common fragmentation patterns may include the loss of a methyl radical (•CH₃, M-

15) from the methoxy group or the loss of formaldehyde (CH₂O, M-30).

Synthesis of the 5-Hydroxy-2-methoxypyridine Core
The synthesis of substituted pyridines can be challenging. While numerous methods exist for

the related compound 5-hydroxy-2-methylpyridine, specific, high-yield routes to 5-hydroxy-2-
methoxypyridine are less commonly published.[1] A plausible and robust strategy involves the

diazotization of a corresponding aminopyridine, a classic and reliable transformation in

heterocyclic chemistry.

Proposed Synthetic Pathway: Diazotization of 2-
Methoxy-5-aminopyridine
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This method leverages a commercially available starting material and converts the amino group

into a hydroxyl group via a diazonium salt intermediate. The choice of acidic conditions and

controlled temperature is critical to prevent unwanted side reactions and ensure the stability of

the diazonium salt before hydrolysis.

Synthetic Workflow

2-Methoxy-5-aminopyridine

Pyridyl Diazonium Salt
(in situ)

 NaNO₂, H₂SO₄ / H₂O 
 0-5 °C 

 (Diazotization)

5-Hydroxy-2-methoxypyridine

 H₂O, Heat (e.g., 95°C) 
 (Hydrolysis)

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Hydroxy-2-methoxypyridine via diazotization.

Experimental Protocol: Diazotization
This protocol is adapted from established procedures for similar pyridine transformations.[1]

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer,

thermometer, and dropping funnel, prepare a solution of concentrated sulfuric acid in water

(e.g., 1:2 v/v). Cool the solution to below 0°C using an acetone/ice bath.
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Amine Addition: Slowly add 2-methoxy-5-aminopyridine (1.0 eq) to the cold acid solution

while maintaining vigorous stirring. Ensure the temperature does not rise above 5°C.

Diazotization: Prepare a solution of sodium nitrite (1.3 eq) in water. Add this solution

dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is

strictly maintained between 0-5°C. The causality here is critical: diazonium salts are

unstable, and exothermic decomposition is a risk if the temperature is not controlled.

Hydrolysis: After the addition is complete, stir the mixture at 0°C for an additional 45 minutes

to ensure complete formation of the diazonium salt. Then, slowly and carefully heat the

reaction mixture to 95°C. Vigorous nitrogen evolution will be observed as the diazonium

group is replaced by a hydroxyl group. Maintain this temperature for 15-20 minutes until gas

evolution ceases.

Work-up and Purification: Cool the reaction mixture to room temperature. Carefully neutralize

the solution to a pH of ~7 using a saturated aqueous solution of sodium bicarbonate or 50%

w/w sodium hydroxide. The product may precipitate or can be extracted with an organic

solvent like ethyl acetate (3x). Combine the organic fractions, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

column chromatography or recrystallization to yield 5-hydroxy-2-methoxypyridine.

Chemical Reactivity and Derivatization Strategies
The true value of 5-hydroxy-2-methoxypyridine lies in its predictable and versatile reactivity,

which allows for the controlled introduction of diverse functional groups.

Reactions at the Hydroxyl Group: O-Alkylation
The phenolic hydroxyl group is weakly acidic and can be readily deprotonated by a suitable

base to form a phenoxide. This nucleophilic phenoxide can then react with various

electrophiles, most commonly alkyl halides, in a Williamson ether synthesis-type reaction. This

is arguably the most important reaction for this scaffold, as it allows for the attachment of other

molecular fragments.[11][12]
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O-Alkylation Workflow

5-Hydroxy-2-methoxypyridine
+ Alkyl Halide (R-X)

Dissolve in Anhydrous Solvent
(e.g., DMF, Acetonitrile)

Add Base (e.g., K₂CO₃, NaH)
Formation of Nucleophilic Phenoxide

Add Alkyl Halide (R-X)
Heat to 60-80°C

Monitor by TLC/LC-MS

Aqueous Work-up & Extraction

5-Alkyloxy-2-methoxypyridine
(Purified Product)

Click to download full resolution via product page

Caption: General workflow for the O-alkylation of 5-Hydroxy-2-methoxypyridine.
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Experimental Protocol: General O-Alkylation
Reaction Setup: To a solution of 5-hydroxy-2-methoxypyridine (1.0 eq) in an anhydrous

polar aprotic solvent such as DMF or acetonitrile, add a mild base like anhydrous potassium

carbonate (1.5 - 2.0 eq). The choice of a polar aprotic solvent is key as it solubilizes the salts

while not interfering with the nucleophile.

Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Add the

desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq) dropwise.

Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer

chromatography (TLC) until the starting material is consumed.

Work-up: Cool the reaction to room temperature, pour it into water, and extract with an

appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with

brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification: Purify the crude product by flash column chromatography on silica gel to obtain

the desired ether.

Electrophilic Aromatic Substitution (S_EAr)
The pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic

substitution than benzene.[13][14] However, the strong electron-donating and ortho, para-

directing effects of both the hydroxyl and methoxy groups activate the ring, making S_EAr

feasible under controlled conditions.

Caption: Directing effects in electrophilic aromatic substitution.

Regioselectivity: Both the -OH and -OCH₃ groups direct incoming electrophiles to the

positions ortho and para to themselves.

The -OCH₃ group at C2 directs to C3 and C5.

The -OH group at C5 directs to C4 and C6.

Outcome: The positions are electronically activated. Considering steric hindrance from the

methoxy group, substitution at the C4 position is often the most likely outcome, as it is
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activated by the adjacent hydroxyl group and is sterically accessible. Reactions like nitration,

halogenation, or Friedel-Crafts acylation can be performed, though they may require more

forcing conditions than for benzene.[15][16]

Applications in Medicinal Chemistry: A Scaffold for
Kinase Inhibitors
The 5-hydroxy-2-methoxypyridine moiety is a privileged scaffold in modern drug discovery.

Its utility is exemplified in the design of novel PI3K/mTOR dual inhibitors, a critical class of anti-

cancer agents.[17]

In a recent study, researchers designed and synthesized a series of sulfonamide

methoxypyridine derivatives as potent PI3K/mTOR inhibitors.[17] The 5-hydroxy-2-
methoxypyridine core served as a central linking unit. The hydroxyl group was first converted

to an amino group, which was then used to form a sulfonamide bond, a common

pharmacophore. The pyridine nitrogen and methoxy group likely contribute to the solubility and

binding profile of the final molecule within the ATP-binding pocket of the target kinases.

5-Hydroxy-2-methoxypyridine
Core

Synthetic Modifications
(e.g., Amination, Sulfonylation)

Potent PI3K/mTOR
Dual Inhibitor

Recognition Fragment
(e.g., Benzo[4,5]thieno[3,2-d]pyrimidine)

 linked via
core 

Solubilizing/Interacting Group
(e.g., Difluorobenzenesulfonamide)

 linked via
core 

Click to download full resolution via product page

Caption: Role of the scaffold in constructing a complex drug molecule.
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This application highlights the strategic value of the scaffold: it provides a stable, synthetically

tractable core upon which complex pharmacophores can be assembled to achieve high-

potency and selective biological activity.

Safety and Handling
As with any laboratory chemical, proper handling of 5-hydroxy-2-methoxypyridine is

essential.

Hazard Identification: The compound is classified as a warning-level hazard. It is known to

cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation

(H335).[4][7]

Precautionary Measures:

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear

appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat. Avoid breathing dust or vapors.[18][19]

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible

materials such as strong oxidizing agents.[18]

First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least

15 minutes and seek medical attention. If inhaled, move to fresh air.[19]

Conclusion
5-Hydroxy-2-methoxypyridine is more than just a simple heterocyclic molecule; it is a

powerful synthetic intermediate whose value is defined by the strategic interplay of its

functional groups. The hydroxyl group provides a reliable handle for O-alkylation and other

coupling reactions, while the methoxy and hydroxyl groups together activate the pyridine ring

for further functionalization via electrophilic substitution. Its demonstrated success as a core

scaffold in the development of potent kinase inhibitors underscores its importance for

researchers, scientists, and drug development professionals. A thorough understanding of its

properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel

and impactful chemical entities.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1631412?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/51834-97-0
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB7281013.htm?N=India
https://www.sigmaaldrich.com/sds/aldrich/m25406
https://www.chemicalbook.com/msds/5-fluoro-3-hydroxy-2-methoxypyridine.pdf
https://www.sigmaaldrich.com/sds/aldrich/m25406
https://www.chemicalbook.com/msds/5-fluoro-3-hydroxy-2-methoxypyridine.pdf
https://www.benchchem.com/product/b1631412?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Benchchem. (n.d.). Synthetic Routes to 5-Hydroxy-2-methylpyridine Derivatives: Application
Notes and Protocols.
PubChem. (n.d.). 5-Hydroxy-2-methoxypyridine. National Center for Biotechnology
Information.
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Applications of 5-
Fluoro-2-methoxypyridine.
Merck KGaA. (2025). SAFETY DATA SHEET - 2-Methoxypyridine.
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine
Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2753.
Wikipedia. (n.d.). Electrophilic aromatic substitution.
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
Química Organica.org. (n.d.). Electrophilic substitution on pyridine.
Royal Society of Chemistry. (2020). Regioselective O-alkylation of 2-pyridones by TfOH-
catalyzed carbenoid insertion. Chemical Communications, 56(83), 12563-12566.
Clark, J. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
Chegg. (2020). Solved: Pyridine rings can also under electrophilic aromatic....
National Center for Biotechnology Information. (2022). Chemoselective O-Alkylation of 4-
(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(44), 40645-40656.
Chemistry LibreTexts. (2022). 14.4: Electrophilic Substitution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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